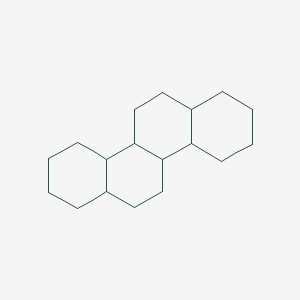

Chrysene, octadecahydro-

Description

Contextualization within Saturated Polycyclic Hydrocarbon Chemistry

Saturated polycyclic hydrocarbons (SPHAs), sometimes referred to as polycyclic naphthenes, are a class of organic compounds characterized by multiple fused alicyclic (non-aromatic) rings. fiveable.me Unlike their aromatic counterparts (PAHs), which are planar and feature delocalized pi-electron systems, SPHAs like octadecahydrochrysene have three-dimensional structures. ontosight.aifiveable.me The study of these compounds is crucial for understanding the relationship between molecular structure and energy, as well as reactivity in complex cyclic systems. stanford.edu

The primary route to SPHAs is often the complete catalytic hydrogenation of the corresponding PAH. researchcommons.org This process eliminates the aromaticity and results in a saturated framework, which is generally more chemically inert. ontosight.ai The hydrogenation of PAHs is an exothermic and reversible process, with reaction equilibrium favoring the saturated product at lower temperatures and higher pressures. researchcommons.org The inherent structural variety and chemical stability of SPHAs make them interesting subjects for research into new materials and as molecular models for complex biological systems, such as lipid membranes. ontosight.ai

Furthermore, tetracyclic structures similar to perhydrochrysene have been identified as molecular fossils or biomarkers in petroleum deposits, providing insights into the geological history and transformation of organic matter. geoscienceworld.org The analysis of these compounds in sediment cores and oils helps trace the origins and diagenetic processes of ancient biomass. geoscienceworld.orgnih.gov

Historical Perspectives on Synthetic Development

The synthesis of the octadecahydrochrysene framework has evolved from simple hydrogenation to complex, multi-step, and stereoselective strategies.

The most direct method for producing octadecahydrochrysene is the catalytic hydrogenation of chrysene (B1668918), where hydrogen gas is used in the presence of a metal catalyst to saturate the aromatic rings. ontosight.ai However, this approach often yields a complex mixture of the various possible stereoisomers, the separation and characterization of which present a significant challenge.

More sophisticated synthetic pathways have been developed to achieve greater control over the molecular architecture. Research has shown that the octadecahydrochrysene skeleton can be formed through a cascade of reactions, including aldol (B89426) self-condensation, carbonyl reduction, cyclization, and hydrogenation, starting from smaller, less complex precursors. researchgate.net

A significant advancement in the controlled synthesis of complex tetracyclic systems, including derivatives of the perhydrochrysene core, involves the use of sequential annulation reactions. In one notable approach, optically pure tetracyclic terpenes were synthesized starting from the well-known Wieland-Miescher ketone. nih.gov This strategy employed multiple Robinson annulation reactions to construct the fused ring system in a controlled manner. nih.gov Such syntheses demonstrate the ability to build the complex framework while establishing specific stereochemistry at multiple chiral centers. Historical research has also focused on the stereochemistry and thermodynamic stability of various perhydrochrysene epimers, indicating a long-standing interest in understanding the isomeric landscape of this molecule. kbfi.ee

Interactive Data Table: Key Synthetic Approaches to the Perhydrochrysene Core

| Method | Precursor(s) | Key Reactions | Characteristics |

| Catalytic Hydrogenation | Chrysene | Hydrogenation | Direct but yields mixtures of stereoisomers. ontosight.ai |

| Reaction Cascade | 2,3-dihydro-1H-inden-1-one | Aldol condensation, Reduction, Cyclization | Forms the core from smaller molecules. researchgate.net |

| Sequential Annulation | Wieland-Miescher ketone | Robinson Annulation | Multi-step, allows for stereocontrol. nih.gov |

Evolution of Research Methodologies for Alicyclic Systems

The study of octadecahydrochrysene and related alicyclic systems has been propelled by the continuous evolution of analytical and research methodologies. Early research in the 1980s focused on foundational aspects such as determining the stereochemistry and relative thermodynamic stability of perhydrochrysene epimers, often relying on classical chemical methods and early spectroscopic techniques. kbfi.ee

The advent of more powerful analytical tools has enabled a deeper understanding of these complex molecules. Gas chromatography coupled with mass spectrometry (GC-MS) and flame ionization detection (GC-FID) has become instrumental in identifying and quantifying perhydrochrysene and related structures in complex mixtures, such as petroleum and environmental samples. geoscienceworld.orgnih.gov

For detailed structural and stereochemical elucidation in synthetic chemistry, modern nuclear magnetic resonance (NMR) spectroscopy is indispensable. Advanced techniques, such as two-dimensional nuclear Overhauser effect spectroscopy (2D NOESY), allow chemists to determine the spatial proximity of atoms within the molecule, which is crucial for assigning the relative stereochemistry of the numerous chiral centers in the saturated framework. nih.gov

Ultimately, single-crystal X-ray analysis provides the most definitive structural proof, offering an unambiguous determination of a molecule's three-dimensional structure and absolute configuration. nih.gov Alongside these experimental techniques, the application of computational methods, such as force-field calculations, has become increasingly important for predicting the stable conformations and relative energies of different stereoisomers of complex alicyclic systems like octadecahydrochrysene. stanford.edu

Structure

2D Structure

Properties

CAS No. |

2090-14-4 |

|---|---|

Molecular Formula |

C18H30 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-octadecahydrochrysene |

InChI |

InChI=1S/C18H30/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h13-18H,1-12H2 |

InChI Key |

ZEMKTMFBYLHVNN-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)CCC3C2CCC4C3CCCC4 |

Canonical SMILES |

C1CCC2C(C1)CCC3C2CCC4C3CCCC4 |

Other CAS No. |

2090-14-4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Catalytic Hydrogenation Pathways of Chrysene (B1668918) Precursors

The transformation of chrysene to octadecahydrochrysene involves the saturation of all nine double bonds within the four-ring aromatic system. This is a multi-step process that requires robust catalytic systems and carefully controlled conditions to drive the reaction to completion.

Influence of Catalyst Systems on Reaction Selectivity and Efficiency

The choice of catalyst is paramount in the hydrogenation of polycyclic aromatic hydrocarbons (PAHs) like chrysene. Noble metals, particularly palladium and platinum, are widely recognized for their high catalytic activity in these reactions due to their ability to efficiently dissociate molecular hydrogen and facilitate its addition to the aromatic rings. mdpi.comnih.gov

Palladium catalysts are extensively used for hydrogenation reactions, valued for their unique electronic structure which readily adsorbs and activates both hydrogen and the unsaturated substrate. nih.gov Palladium supported on materials like gamma-alumina (γ-Al2O3) has proven effective for the complete hydrogenation of chrysene. acs.orgnih.gov In a continuous hydrogenation setup, a Pd/γ-Al2O3 catalyst was used to convert chrysene almost entirely to octadecahydrochrysene. acs.orgnih.gov

The performance of palladium catalysts can be finely tuned. For instance, modifying palladium with alkenyl-type ligands can create an electron-rich environment that alters the interaction with the substrate, thereby controlling the hydrogenation chemistry and enhancing selectivity. nih.gov The modification of palladium surfaces through the incorporation of other elements can also significantly increase selectivity in hydrogenation reactions. mpg.de Supported palladium nanoparticles are frequently employed in the chemical industry for various hydrogenation processes. researchgate.net

| Catalyst System | Support | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Palladium | γ-Alumina | Chrysene | Achieved virtually total hydrogenation to octadecahydrochrysene in a continuous flow reactor. | acs.orgnih.gov |

| Palladium with Alkenyl Ligands | Iron | Diphenyl Ether, Acetylene | Ligand modification controls hydrogenation chemistry and enhances selectivity by creating an electron-rich Pd center. | nih.gov |

| Palladium | Carbon | Diene Carboxylates | Method of Pd nanoparticle formation affects catalyst performance more than nanoparticle size. | mdpi.com |

Platinum-based catalysts also exhibit high efficiency in arene hydrogenation. researchgate.net The combination of platinum compounds with activated carbon can create a highly effective catalyst system for the hydrogenation of various aromatic compounds at ambient temperature and atmospheric pressure. researchgate.net The addition of activated carbon is crucial for maintaining catalytic activity and for sequestering the platinum species after the reaction. researchgate.net

Single-atom platinum catalysts anchored on molybdenum carbide (Pt1/MoC) have demonstrated outstanding performance and stability in selective hydrogenation reactions. nih.gov Furthermore, bimetallic catalysts, such as Rhodium-Platinum nanoparticles, have been developed for arene hydrogenation under mild conditions. researchgate.net While platinum on an alumina (B75360) support (Pt/Al2O3) showed low conversion for fluorene (B118485) under specific conditions, its activity is highly dependent on the reaction environment and substrate. mdpi.com

| Catalyst System | Support/Co-catalyst | Substrate | Key Finding | Reference |

|---|---|---|---|---|

| Platinum (Karstedt's catalyst) | Activated Carbon | Functionalized Aromatics | Efficient hydrogenation at ambient temperature and atmospheric pressure. | researchgate.net |

| Single-Atom Platinum | Molybdenum Carbide | Quinoline | Outstanding performance and stability in selective hydrogenation. | nih.gov |

| Platinum | Alumina | Fluorene | Exhibited very low conversion (2.7%) under specific conditions (200 °C, 7 MPa H₂). | mdpi.com |

Research into new catalytic materials aims to improve efficiency, selectivity, and catalyst stability. Ruthenium nanoparticles stabilized by triphenylphosphine (B44618) have been shown to be active catalysts for the selective hydrogenation of PAHs with 2-4 rings under mild conditions. rsc.org Rhodium nanoparticles have also been investigated and show high selectivity in certain hydrogenation reactions. rsc.org

Bimetallic catalysts often exhibit synergistic effects. For example, NiMo and NiW catalysts supported on materials like γ-Al2O3 or KIT-6 are used for the hydrogenation of PAHs, with their performance depending on the support and reaction conditions. researchgate.nettci-thaijo.org Transition metal phosphides are also being explored as novel catalysts for advanced hydroprocessing applications.

Role of Reaction Conditions in Yield Optimization and Purity Control

Optimizing reaction conditions such as temperature and pressure is a critical aspect of synthetic chemistry to maximize product yield and purity. researchgate.netbeilstein-journals.orgprismbiolab.com The hydrogenation of PAHs is a complex process influenced by both thermodynamic and kinetic factors. mdpi.com

Temperature and hydrogen pressure are key variables in the catalytic hydrogenation of chrysene. Higher temperatures can increase reaction rates but may also lead to side reactions or catalyst degradation. Conversely, lower temperatures are thermodynamically favorable for the complete saturation of aromatic rings. mdpi.com

In the hydrogenation of chrysene using a palladium-on-alumina catalyst, increasing the temperature from 90°C to 150°C was crucial for achieving complete conversion to octadecahydrochrysene. acs.orgnih.gov At the lower temperature of 90°C, other PAHs like anthracene (B1667546) and phenanthrene (B1679779) were only partially hydrogenated. acs.orgnih.gov This highlights that for more complex, multi-ring systems like chrysene, higher thermal energy is required to overcome the activation barriers for full saturation.

Hydrogen pressure also plays a significant role. Higher hydrogen pressure generally favors the forward hydrogenation reaction, increasing the concentration of hydrogen on the catalyst surface and pushing the equilibrium towards the fully saturated product. mdpi.com For the complete hydrogenation of chrysene, a pressure of 20.68 MPa was utilized effectively. acs.orgnih.gov Studies on other PAHs have shown that increasing hydrogen pressure significantly enhances the selectivity towards the fully hydrogenated product. mdpi.com

The interplay between temperature and pressure is crucial. For instance, in the hydrogenation of naphthalene (B1677914), the equilibrium concentration of the aromatic compound increases with temperature, while increasing hydrogen pressure reduces this equilibrium concentration. mdpi.com Therefore, a balance must be struck to achieve a high reaction rate while ensuring the thermodynamic favorability of the desired perhydrogenated product.

| Parameter | Condition | Effect on Chrysene Hydrogenation | Reference |

|---|---|---|---|

| Temperature | 90 °C | Partial hydrogenation of similar PAHs; inefficient for chrysene. | acs.orgnih.gov |

| 90-150 °C | Virtually total hydrogenation to octadecahydrochrysene. | acs.orgnih.gov | |

| Pressure | 20.68 MPa | Effective in achieving complete hydrogenation. | acs.orgnih.gov |

Solvent Polarity and Effects

The choice of solvent is a critical parameter in the catalytic hydrogenation of chrysene, profoundly influencing reaction rates and outcomes. The polarity of the solvent affects the solubility of the hydrogen gas, the interaction of the substrate with the catalyst surface, and the stability of reaction intermediates.

Non-polar solvents, such as cyclohexane (B81311) or n-hexane, are often employed in PAH hydrogenation. acs.org In these media, the non-polar chrysene molecule remains readily available to the active sites of a heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C). However, the solubility of hydrogen gas can be a limiting factor.

Conversely, polar solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF) can alter the reaction dynamics. acs.orgrsc.org While PAHs are generally less soluble in highly polar solvents, these solvents can enhance hydrogen availability at the catalyst surface and influence the electronic interactions between the substrate and the catalyst. For instance, studies on naphthalene hydrogenation have shown that alkanol solvents can improve the dispersion of nickel nanoparticles on a carbon support, leading to smaller particle sizes and enhanced catalytic activity. acs.org The selection of an optimal solvent often involves a trade-off between substrate solubility and hydrogen availability, with THF being identified as a solvent of choice in some ruthenium-catalyzed PAH hydrogenations for achieving high activity and selectivity. rsc.org The impact of solvent choice is not universal and depends heavily on the specific catalyst system being used.

Table 1: Influence of Solvent Properties on Catalytic Hydrogenation

| Solvent Property | Effect on Hydrogenation | Rationale |

|---|---|---|

| Polarity | Affects substrate-catalyst interaction and catalyst dispersion. | Low-polarity solvents favor dissolution of non-polar PAHs, while polar solvents can modify the electronic properties and dispersion of the catalyst. acs.org |

| H₂ Solubility | Dictates the concentration of hydrogen available for reaction. | Higher hydrogen solubility, often favored in less polar solvents at a given pressure, can increase reaction rates. |

| Coordinating Ability | Can modify the catalyst surface and activity. | Solvents like THF can coordinate to metal active sites, potentially influencing selectivity and rate. rsc.org |

Hydrogenation Time and Catalyst Loading

The interplay between hydrogenation time and catalyst loading is fundamental to optimizing the synthesis of octadecahydrochrysene and minimizing side products. Catalyst loading, typically expressed as a weight percentage of the catalyst relative to the substrate, directly impacts the number of available active sites for the reaction.

An increase in catalyst loading generally leads to a faster reaction rate, allowing for complete conversion of the starting material in a shorter time. helgroup.com For example, in the hydrogenation of nitrobenzene, a model reaction, the rate of hydrogen uptake is directly proportional to the amount of Pd/C catalyst used. helgroup.com Similarly, studies on phenanthrene hydrogenation have shown that increasing the loading of a Pt/Ni catalyst enhances the conversion rate. mdpi.com

However, both excessive catalyst loading and prolonged reaction times can be detrimental. High catalyst concentrations may become cost-prohibitive and can sometimes promote undesired side reactions, such as hydrocracking, which breaks down the carbon skeleton. researchcommons.org Extended reaction times, even at optimal catalyst loading, can lead to over-hydrogenation if partially hydrogenated intermediates are the desired product, or potentially to isomerization and degradation pathways. rsc.org Optimizing the reaction requires finding a balance where the conversion of chrysene to octadecahydrochrysene is maximized within a reasonable timeframe, without significant formation of byproducts. Time-course studies of analogous PAH hydrogenations, such as that of anthracene, show a clear progression from starting material to partially hydrogenated intermediates and finally to the fully saturated product, illustrating the importance of stopping the reaction at the appropriate point if a specific intermediate is desired. rsc.org

**Table 2: Representative Data on the Effect of Hydrogenation Time on Product Distribution for a Model PAH (Anthracene)***

| Reaction Time | Conversion (%) | Selectivity for Dihydroanthracene (%) | Selectivity for Octahydroanthracene (%) | Selectivity for Perhydroanthracene (%) |

|---|---|---|---|---|

| 30 min | ~50% | ~100% | 0% | 0% |

| 1 hour | 100% | Decreasing | Increasing | Traces |

| 5 hours | 100% | ~5% | ~95% | Traces |

| 16 hours | 100% | 0% | Decreasing | ~10% |

\Data modeled after the hydrogenation of anthracene with Ru-NPs, illustrating the sequential nature of the reaction. rsc.org*

Stereochemical Control and Isomer Synthesis

The hydrogenation of chrysene results in the formation of multiple new chiral centers, giving rise to a complex mixture of stereoisomers. Controlling the stereochemical outcome of this transformation is a significant synthetic challenge.

Diastereoselective and Enantioselective Approaches

Achieving stereocontrol in the hydrogenation of PAHs typically relies on either substrate control or catalyst control.

Diastereoselective hydrogenation can be achieved when a pre-existing chiral center in the substrate directs the approach of hydrogen to one face of the aromatic ring. rsc.orgethz.ch For octadecahydrochrysene synthesis starting from achiral chrysene, this approach is not directly applicable. However, if a partially hydrogenated chiral intermediate is formed, its existing stereocenters will direct the stereochemistry of subsequent hydrogenation steps. In most heterogeneous hydrogenations of unsubstituted arenes, hydrogen adds to the catalyst surface-adsorbed ring from one face, leading to a strong preference for cis-isomers. rsc.org

Enantioselective hydrogenation aims to produce a single enantiomer from a prochiral substrate and requires the use of a chiral catalyst. researchgate.net This is an area of intense research, with significant success in the asymmetric hydrogenation of various functionalized and unfunctionalized arenes and heteroarenes. nih.govdicp.ac.cn Common strategies involve using homogeneous transition-metal complexes (e.g., rhodium, ruthenium, iridium) coordinated to chiral phosphine (B1218219) ligands. dicp.ac.cnacs.org For example, ruthenium catalysts bearing chiral spiroketal-based diphosphine (SKP) ligands have been used for the highly chemoselective and enantioselective hydrogenation of the carbocyclic rings in fused N-heteroarenes. acs.org While specific application to chrysene is not widely reported, these established methodologies provide a clear blueprint for how the enantioselective synthesis of chiral octadecahydrochrysene isomers could be achieved. The chiral catalyst would coordinate to a specific face of an outer chrysene ring, leading to the preferential formation of one enantiomer of the initial tetrahydrochrysene intermediate, which would then be hydrogenated further.

Synthesis of Specific Conformational Isomers

Under standard synthetic conditions involving catalytic hydrogenation at elevated temperatures, the product obtained is expected to be under thermodynamic control. ucalgary.ca This means that the distribution of conformational isomers will reflect their relative thermodynamic stabilities. The most stable conformer is typically the one that minimizes steric strain (repulsions between atoms) and torsional strain (repulsions between bonds on adjacent atoms). For a perhydro-PAH like octadecahydrochrysene, the all-chair conformation is predicted to be the most stable, as it avoids the high-energy eclipsed interactions present in boat conformations. iscnagpur.ac.in Therefore, standard hydrogenation of chrysene is expected to yield predominantly the thermodynamically favored, all-chair conformer of the most stable diastereomer produced.

The synthesis of a specific, less stable conformational isomer (a "conformational atropisomer") is a formidable challenge. It would require methods of kinetic control, possibly by using a rigid precursor that locks the molecule into a specific shape before the final synthetic steps, or by performing reactions at extremely low temperatures to trap a transient conformer. There is little evidence in the literature for the targeted synthesis of specific, high-energy conformational isomers of octadecahydrochrysene itself.

Mechanistic Elucidation of Hydrogenation Processes

Understanding the step-by-step mechanism of chrysene hydrogenation is key to controlling the reaction and predicting its products. The process is a complex, multi-step sequence involving various intermediates and high-energy transition states.

Reaction Intermediates and Transition States

The initial hydrogenation is believed to occur on one of the outer rings, which are more reactive than the internal rings. Computational studies and experimental work on analogous compounds like phenanthrene and anthracene show that the reaction proceeds via the formation of these stable intermediates. rsc.orgmdpi.com For example, in the hydrogenation of anthracene, 1,2,3,4-tetrahydroanthracene (B3049651) is a key intermediate before the saturation of the second and third rings. rsc.org The specific intermediates formed can depend on the catalyst used; some catalysts may favor hydrogenation of a terminal ring, while others might promote reaction at the more reactive 9,10-positions of a phenanthrene-like moiety within the chrysene structure. mdpi.com

The transformation from one intermediate to the next proceeds through a high-energy transition state . These are transient molecular arrangements where old bonds are breaking and new bonds are forming. The structure and energy of these transition states are not directly observable but can be modeled using computational chemistry methods like Density Functional Theory (DFT). nih.govnih.gov Such calculations can help predict the most likely reaction pathway by determining the activation energy barriers for each step. For instance, computational studies on PAH formation and transformation can identify the most energetically favorable sites for hydrogen addition and the subsequent ring closures or rearrangements by mapping the potential energy surface of the reaction. nih.gov Mechanistic analyses have shown that hydrogenation can involve complex steps, including not just hydrogen addition but also intramolecular hydroarylation and reversible B–C bond cleavage in the case of organoboron compounds. rsc.orgrsc.org These advanced studies provide deep insight into the intricate dance of atoms required to convert a flat aromatic molecule into its fully saturated, three-dimensional counterpart.

Table 3: Plausible Reaction Intermediates in the Stepwise Hydrogenation of Chrysene

| Compound Name | Formula | Degree of Hydrogenation | Description |

|---|---|---|---|

| Chrysene | C₁₈H₁₂ | 0 | Starting polycyclic aromatic hydrocarbon. |

| Dihydrochrysene | C₁₈H₁₄ | +2H | Initial hydrogenation product, one double bond saturated. |

| Tetrahydrochrysene | C₁₈H₁₆ | +4H | Often a stable intermediate with one saturated outer ring. |

| Octahydrochrysene | C₁₈H₂₀ | +8H | Intermediate with two saturated rings. |

| Dodecahydrochrysene | C₁₈H₂₄ | +12H | Intermediate with three saturated rings. |

| Octadecahydrochrysene | C₁₈H₃₀ | +18H | Final, fully saturated product. |

Kinetic Studies of Hydrogenation Pathways

The hydrogenation of chrysene to its fully saturated form, octadecahydrochrysene, is a complex process involving multiple sequential reaction steps and various partially hydrogenated intermediates. Kinetic studies are crucial for understanding the reaction mechanisms, optimizing reaction conditions, and designing efficient catalytic systems.

The kinetics of polycyclic aromatic hydrocarbon (PAH) hydrogenation are noted for their complexity, which arises from the multi-step nature of the reaction pathways and the presence of numerous intermediates within the heterogeneous catalytic process. mdpi.com Research into the hydrogenation of PAHs like chrysene aims to elucidate the microscopic details of these reaction mechanisms and develop precise kinetic models. mdpi.com

Studies on the hydrogenation of multi-ring aromatic compounds have been conducted to understand the relationship between molecular structure and reactivity. For instance, research on the hydrogenation of naphthalene, phenanthrene, and chrysene using a presulfided CoMo/Al₂O₃ catalyst at 350 °C and a hydrogen pressure of 68.1 atm revealed that hydrogenation reactions can be categorized into distinct classes based on their rate parameters. osti.gov Through quantitative network analysis, researchers have been able to estimate a large number of hydrogenation rate parameters and equilibrium ratios for the various aromatic and hydroaromatic compounds involved. osti.gov

The reactivity of different rings within the same PAH molecule can vary significantly. In the case of diaromatic compounds like naphthalene, the first aromatic ring is considerably more reactive than the second. tkk.fi This principle extends to larger systems like chrysene. The hydrogenation process is also influenced by competitive adsorption effects when multiple aromatic species are present, leading to inhibition effects. tkk.fi The adsorption strength of PAHs on the catalyst surface generally increases with the number of aromatic rings. osti.gov

Thermodynamic factors also play a critical role. Higher hydrogen partial pressures and lower reaction temperatures generally favor the forward hydrogenation reaction. mdpi.com For example, studies on phenanthrene and naphthalene hydrogenation have shown that the equilibrium concentration of the aromatic species increases with temperature. mdpi.com

The following table summarizes key parameters and findings from kinetic studies on the hydrogenation of related PAHs, which provide a framework for understanding chrysene hydrogenation.

Table 1: Parameters from Kinetic Studies of PAH Hydrogenation

| Parameter | Description | Typical Findings | Citations |

|---|---|---|---|

| Catalyst | Material used to facilitate the hydrogenation reaction. | CoMo/Al₂O₃, Ni/Al₂O₃, Ru-based catalysts are commonly studied for PAH hydrogenation. | mdpi.comosti.govtkk.fi |

| Temperature | Reaction temperature affects both reaction rate and equilibrium. | Higher temperatures increase reaction rates but may not favor complete saturation thermodynamically. mdpi.com | mdpi.com |

| Hydrogen Pressure | Partial pressure of hydrogen in the reactor. | Increased H₂ pressure generally enhances the rate and extent of hydrogenation. mdpi.commdpi.com | mdpi.commdpi.com |

| Rate Parameters | Quantitative values describing the speed of individual reaction steps. | Can be estimated through quantitative network analysis of product distribution over time. osti.gov | osti.gov |

| Adsorption Parameters | Describe the strength of interaction between the PAH and the catalyst surface. | Adsorption strength typically increases with the number of aromatic rings in the PAH. osti.gov | osti.gov |

Reproducibility and Validation of Synthetic Protocols

Best Practices in Experimental Design and Documentation

Ensuring the reproducibility of synthetic protocols for complex molecules like octadecahydrochrysene is fundamental to reliable scientific advancement. The significant complexity of catalyst systems, synthesis methods, and evaluation procedures in fields like heterogeneous catalysis has led to a recognized need for establishing best practices to ensure high-quality, reproducible data. zenodo.org

Experimental Design: A robust experimental design is the foundation for a reproducible synthesis. This involves more than just specifying reaction stoichiometry and conditions.

Risk Assessment and Planning: Before beginning an experiment, a thorough risk assessment is recommended, especially for hydrogenations which involve flammable gas and pyrophoric catalysts. stanford.eduwisc.edu Planning should include consultation with principal investigators, especially if the procedures are new to the laboratory. stanford.edu

Catalyst Handling and Activation: The catalyst is a critical component. Proper handling is essential, as pyrophoric catalysts can ignite on exposure to air, especially when charged with hydrogen. stanford.eduwisc.edu Protocols should detail the catalyst activation procedure, such as reduction under a hydrogen stream. mdpi.com Substrates must be purified beforehand, as impurities can deactivate the catalyst. wisc.edu

Control of Reaction Parameters: Key parameters such as temperature, pressure, and solvent choice must be carefully controlled and documented. researchgate.net The use of dedicated synthesis reactors with built-in magnetic stirrers and direct temperature and pressure monitoring allows for precise control and regulation of microwave power, for instance. researchgate.net Less flammable solvents are generally preferred for hydrogenation reactions. stanford.edu

Optimization Methodologies: To systematically determine the optimal reaction conditions, methodologies like Response Surface Methodology (RSM) can be employed. mdpi.comchemmethod.com RSM is a statistical approach for experimental design, model development, and evaluating the effects of various parameters to find the best operating conditions with a reduced number of experimental runs. mdpi.comchemmethod.com

Documentation: Detailed and transparent documentation is paramount for reproducibility.

Standard Operating Procedures (SOPs): Creating a detailed SOP is strongly recommended. stanford.edu This document should meticulously outline every step of the synthesis.

Reporting Key Details: For a protocol to be reproducible, it must include comprehensive details. This includes not only the major steps but also seemingly minor details that can have a significant impact.

Table 2: Best Practices for Experimental Documentation

| Category | Best Practice | Rationale | Citations |

|---|---|---|---|

| Materials | Report solvent lot numbers and moisture content. | Variations in solvent purity and water content can significantly affect reaction outcomes. | |

| Catalyst | Specify catalyst source, preparation, and activation procedures. | Catalyst activity is highly sensitive to its preparation and handling. wisc.edumdpi.com | wisc.edumdpi.com |

| Procedure | Detail the complete reaction setup, including glassware and apparatus. | Ensures that factors like heat and mass transfer are as consistent as possible. | wisc.edu |

| Reaction Work-up | Describe the quenching and filtration procedures in detail, especially catalyst handling. | Improper handling of pyrophoric catalysts during work-up is a major safety hazard. stanford.eduwisc.edu | stanford.eduwisc.edu |

| Data | Include negative control experiments (e.g., uncatalyzed reactions). | Helps to confirm that the observed reactivity is due to the intended catalyst and conditions. | |

Analytical Validation Strategies for Product Characterization

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. europa.eu For a compound like octadecahydrochrysene, this involves confirming its identity, purity, and the concentration of any impurities. International Conference on Harmonisation (ICH) guidelines provide a framework for this process. europa.eueuropa.eu

Validation Characteristics: The validation of an analytical method involves evaluating several key characteristics. These include specificity, linearity, range, accuracy, precision, and robustness. europa.eu

Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For octadecahydrochrysene, this would involve demonstrating that the analytical signal is unique to the target compound and not influenced by partially hydrogenated chrysene intermediates or solvent residues.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision refers to the closeness of agreement among a series of measurements from the same homogeneous sample. Precision is further divided into repeatability (intra-assay precision) and intermediate precision (inter-laboratory or inter-day variation).

Quantitation Limit (QL): The QL is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

Analytical Techniques: A combination of analytical techniques is typically employed for the full characterization and validation of a synthetic product like octadecahydrochrysene.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is commonly used for the analysis of PAHs and their hydrogenated derivatives. nih.gov Method validation using GC-MS would involve establishing parameters like linear range, limits of detection (LOD), and recovery percentages. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another key technique for purity assessment. Cross-validation of purity using HPLC with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile/water) is a recommended practice.

The following table outlines a typical validation strategy for an analytical method intended for the characterization of octadecahydrochrysene.

Table 3: Analytical Validation Strategy Example

| Validation Characteristic | Analytical Technique | Example Procedure | Acceptance Criteria (Illustrative) | Citations |

|---|---|---|---|---|

| Specificity | GC-MS, HPLC | Analyze octadecahydrochrysene spiked with potential impurities (e.g., other chrysene isomers, partially hydrogenated intermediates). | The peak for octadecahydrochrysene should be well-resolved from all other peaks. | europa.eu |

| Linearity | GC-MS, HPLC | Analyze a series of calibration standards at different concentrations across the expected range. | Coefficient of determination (r²) > 0.99. | nih.gov |

| Accuracy | HPLC | Perform recovery studies by analyzing a sample with a known concentration of octadecahydrochrysene. | Recovery within 98-102%. | europa.eu |

| Precision (Repeatability) | HPLC | Perform multiple injections (e.g., n=6) of a single homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. | europa.eunih.gov |

| Quantitation Limit | GC-MS | Determine the signal-to-noise ratio for a series of low-concentration samples. | Signal-to-noise ratio ≥ 10. | europa.eu |

| Robustness | HPLC | Introduce small, deliberate changes to method parameters (e.g., column temperature ±2°C, mobile phase composition ±1%). | The results should not be significantly affected by the changes. | europa.eu |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. For a complex aliphatic polycyclic hydrocarbon like octadecahydrochrysene, these calculations are invaluable for exploring its rich conformational landscape.

Density Functional Theory (DFT) has become a primary computational method for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in elucidating various molecular properties of octadecahydrochrysene.

The fused ring system of octadecahydrochrysene, composed of cyclohexane (B81311) rings, can adopt numerous conformations. The most stable conformation for a cyclohexane ring is the chair form, which minimizes both angle and torsional strain. researchgate.netresearchgate.net However, other conformers, such as the boat and twist-boat, also exist on the potential energy surface. researchgate.net The boat conformation is generally unstable due to steric repulsion between the "flagpole" hydrogens. researchgate.netsioc-journal.cn This strain can be partially relieved in the twist-boat conformation. researchgate.netresearchgate.net

Table 1: Illustrative DFT-Calculated Relative Energies for Cyclohexane Conformers

| Conformation | Relative Energy (kJ/mol) | Key Strain Features |

| Chair | 0 | No angle strain, no eclipsing strain, minimal steric strain. researchgate.net |

| Twist-Boat | ~23 | Reduced flagpole interactions and torsional strain compared to the boat. researchgate.netresearchgate.net |

| Boat | ~30 | Eclipsing strain and significant "flagpole" hydrogen steric interactions. researchgate.net |

| Half-Chair | ~45 | Significant angle and torsional strain; often a transition state. researchgate.net |

Note: The values in this table are representative for the parent cyclohexane ring and serve to illustrate the typical energy differences between conformations. The exact energy differences for octadecahydrochrysene would depend on the specific isomer and require detailed calculation.

DFT calculations are a highly effective tool for predicting spectroscopic parameters, which can be crucial for structure elucidation and the assignment of experimental spectra. arxiv.org Recent advancements, including accounting for multiple conformers, have significantly improved the accuracy of NMR chemical shift predictions. researchgate.net

For octadecahydrochrysene, DFT can be used to compute the ¹H and ¹³C NMR chemical shifts for various stable conformers. By performing a Boltzmann-weighted average of the calculated shifts based on the relative thermodynamic stabilities of the conformers, a theoretical spectrum can be generated that is often in excellent agreement with experimental data. researchgate.netebsco.com Similarly, the vibrational frequencies and intensities for an Infrared (IR) spectrum can be calculated. encyclopedia.pub The validation of a proposed structure or conformational assignment relies on matching the computed IR and Raman spectra with the experimental data. acs.orgmdpi.com

Experimental measurements of thermodynamic properties, such as the Gibbs free energy (ΔG) of different isomers, can sometimes be challenging or appear contradictory. scielo.br DFT calculations provide a theoretical framework to understand and resolve these discrepancies. By calculating the total electronic energy and applying corrections for zero-point vibrational energy, thermal contributions, and entropy, it is possible to determine the relative thermodynamic stabilities of different octadecahydrochrysene isomers with high accuracy. numberanalytics.com

Furthermore, DFT simulations can incorporate solvent effects using implicit models like the Polarization Continuum Model (PCM). acs.org This allows for the reconciliation of gas-phase theoretical calculations with experimental values obtained in solution by accounting for the solvation energy. The stability of isomers can be influenced by factors such as charge distribution and electron delocalization, which are well-described by DFT. nih.gov A direct relationship can often be established between thermodynamic parameters like Gibbs free energy and computational metrics such as the HOMO-LUMO gap and chemical hardness. scielo.br

Beyond DFT, other quantum chemical methods are available for studying molecular systems.

Ab Initio Methods: The term ab initio, Latin for "from the beginning," refers to calculations based directly on quantum mechanical first principles without the use of experimental data for parameterization. numberanalytics.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to improve the accuracy of calculations. psu.edu While computationally more demanding than DFT, high-level ab initio calculations can serve as benchmarks for determining the conformational energies of molecules. researchgate.net For a molecule like octadecahydrochrysene, these methods could be used to obtain highly accurate energy profiles for key conformational interconversions, although likely for smaller fragments of the molecule due to computational cost. numberanalytics.com

Semi-Empirical Calculations: Semi-empirical methods, such as PM3, PM6, and RM1, simplify quantum mechanical calculations by incorporating parameters derived from experimental data. researchgate.netresearchgate.netscielo.br This makes them computationally much faster than DFT or ab initio methods, allowing for the rapid exploration of the conformational space of large molecules. mdpi.com For instance, a semi-empirical method could be used as an initial step to efficiently screen thousands of potential conformers of octadecahydrochrysene. The most promising low-energy structures identified could then be subjected to more accurate (and costly) DFT or ab initio geometry optimizations and energy calculations. scielo.brmdpi.com

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations

While quantum chemical calculations provide a static, time-independent picture of molecular conformers, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of molecules. nih.govebsco.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. encyclopedia.pub

For octadecahydrochrysene, MD simulations can be used to explore the conformational landscape and the transitions between different isomers, such as the interconversion between chair and boat forms—a process known as ring-flipping. sioc-journal.cn These simulations reveal the flexibility of the molecule and the timescales of conformational changes. mdpi.com By analyzing the simulation trajectory, one can identify the most populated conformational states and calculate thermodynamic properties. MD simulations are a powerful complement to quantum mechanical methods, providing a dynamic view that is essential for understanding how the molecule behaves in a real-world environment. mdpi.com

Conformational Dynamics and Energy Landscapes

The conformational landscape of a flexible molecule like octadecahydrochrysene, which consists of fused six-membered rings, is complex. The relative orientations of these rings give rise to a variety of three-dimensional structures, or conformers, each with a specific potential energy. The study of the full set of these conformers and the energy barriers between them is known as conformational analysis, and the graphical representation of this is the potential energy landscape.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are essential for exploring these landscapes. britannica.com For cyclohexane, the chair conformation is significantly more stable than the boat or twist-boat forms. In polycyclic systems like octadecahydrochrysene, the analysis is more complex as the fusion of the rings introduces additional strain and restricts conformational freedom. The most stable conformers will be those that minimize steric hindrance and angle strain. Advanced computational techniques, such as molecular dynamics (MD) simulations, allow for the exploration of the accessible conformations at a given temperature by simulating the atomic motions over time. These simulations can reveal the pathways of conformational interconversion and the relative populations of different conformers.

While specific studies on the conformational dynamics of octadecahydrochrysene are not abundant in the literature, the principles are well-established from studies on other polycyclic hydrocarbons. britannica.comchemrxiv.org The energy landscape of such molecules is characterized by multiple local minima (stable conformers) separated by energy barriers (transition states). chemrxiv.org The relative energies of these minima determine the equilibrium distribution of conformers, while the heights of the barriers determine the rates of interconversion between them.

A hypothetical energy landscape for octadecahydrochrysene would feature a global minimum corresponding to the most stable conformer, along with several other local minima representing less stable, but still populated, conformers. The transitions between these states would dictate the molecule's dynamic behavior and its ability to adapt its shape in different environments.

Interaction with Biological Mimetic Systems (e.g., Lipid Membranes)

The interaction of non-polar, hydrophobic molecules with biological membranes is a critical aspect of their biological activity and environmental fate. Given its saturated hydrocarbon nature, octadecahydrochrysene is highly hydrophobic and is expected to readily partition into the non-polar interior of lipid membranes. Molecular dynamics simulations are a key tool for studying these interactions at a molecular level.

These simulations can model the behavior of a single octadecahydrochrysene molecule as it approaches and inserts into a model lipid bilayer, which serves as a mimic for a biological membrane. bibliotekanauki.placs.org The simulations can provide a detailed picture of the free energy profile of this process, indicating the most energetically favorable location for the molecule within the membrane. acs.orgnih.gov For a hydrophobic molecule like octadecahydrochrysene, the free energy is expected to be lowest in the core of the bilayer, among the hydrocarbon tails of the lipid molecules. acs.org

The presence of the bulky, rigid structure of octadecahydrochrysene within the lipid bilayer can perturb the local membrane structure. MD simulations can quantify these perturbations, such as changes in membrane thickness, lipid chain order, and the lateral diffusion of lipid molecules. nih.gov The insertion of such a molecule can create packing defects and alter the fluidity of the membrane in its immediate vicinity.

While direct experimental or simulation data on octadecahydrochrysene's interaction with lipid membranes is limited, the general principles governing the behavior of hydrophobic molecules in membranes are well-understood through numerous computational studies on other non-polar solutes. nih.govmdpi.com

Chemoinformatics and Quantitative Structure-Property Relationships (QSPR)

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems. A significant area within this field is the development of Quantitative Structure-Property Relationship (QSPR) models. These models aim to predict the physicochemical and biological properties of chemical compounds based on their molecular structure.

Development of Predictive Models for Related Saturated Hydrocarbons

QSPR models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. For saturated hydrocarbons, QSPR models have been developed to predict a variety of properties, including boiling point, viscosity, and solubility. researchgate.netbutlerov.comnih.govpsu.edu

The first step in developing a QSPR model is to calculate a wide range of molecular descriptors. These descriptors can be categorized as follows:

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the Wiener index and connectivity indices. informaticsjournals.co.in

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can include properties like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as partial atomic charges. researchgate.netbutlerov.com

Constitutional descriptors: These are simple counts of atoms, bonds, and rings.

Once a diverse set of descriptors is calculated for a series of related compounds with known property values, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the predictive model. psu.edu

For a compound like octadecahydrochrysene, a QSPR model developed for polycyclic saturated hydrocarbons could be used to predict its properties. The table below illustrates the types of descriptors and models that are commonly used in such studies.

| Property Predicted | Types of Descriptors Used | Modeling Technique | Reference |

| Boiling Point | Topological, Constitutional, Quantum-chemical | Multiple Linear Regression | psu.edu |

| Solubility | Geometrical, Topological | Partial Least Squares | nih.gov |

| Viscosity | Constitutional, Topological | Artificial Neural Network | Not directly in search results |

| Retention Index | Topological, Geometrical, Quantum-chemical | Principal Component Regression | psu.edu |

Data Mining and Analysis for Structural Insights

Large chemical databases, such as those maintained by public institutions and chemical vendors, contain a wealth of information on the structures and properties of millions of compounds. bccampus.calibretexts.org Data mining techniques can be applied to these databases to extract valuable structural insights and to identify trends in chemical data.

For a class of compounds like saturated polycyclic hydrocarbons, data mining can be used to:

Identify structurally similar compounds: By searching for molecules with a similar carbon skeleton to octadecahydrochrysene, it is possible to find related compounds for which experimental data may be available.

Analyze structure-property trends: By extracting data for a series of polycyclic hydrocarbons, one can analyze how properties change with increasing ring number, different ring fusions, and the presence of substituents.

Build and validate predictive models: The data extracted from these databases can serve as the training and test sets for the development of QSPR models as described in the previous section.

A crystal chemical analysis of a large set of saturated hydrocarbons has been performed using the stereoatomic model, where characteristics of Voronoi-Dirichlet polyhedra of carbon and hydrogen atoms were determined. researchgate.net Such analyses provide fundamental insights into the packing and intermolecular interactions in the solid state.

The application of data mining and large-scale data analysis to saturated hydrocarbons can provide a broader context for understanding the properties and potential behavior of specific molecules like octadecahydrochrysene, even in the absence of direct experimental data.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of saturated polycyclic hydrocarbons like octadecahydrochrysene. numberanalytics.commagritek.com It allows for the non-destructive analysis of molecular structure, connectivity, and stereochemistry. magritek.com

¹H and ¹³C NMR for Stereoisomerism and Structure Elucidation

The analysis of ¹H and ¹³C NMR spectra is fundamental for distinguishing between different stereoisomers of octadecahydrochrysene. Each unique stereoisomer would present a distinct set of signals in both ¹H and ¹³C NMR spectra.

¹H NMR: The chemical shifts (δ) of the proton signals would be concentrated in the aliphatic region (typically 0.5-2.5 ppm). The complexity of the overlapping signals from the 30 protons would necessitate advanced techniques for full assignment. The coupling constants (J-values) between adjacent protons, governed by the Karplus equation, would be crucial for determining the relative stereochemistry at the various chiral centers by providing information on the dihedral angles between C-H bonds. umich.eduorganicchemistrydata.org Different isomers (e.g., cis vs. trans ring fusions) would exhibit characteristic J-coupling patterns. magritek.com

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show a number of signals corresponding to the number of magnetically non-equivalent carbon atoms in a given isomer. youtube.comoregonstate.edu The chemical shifts of these signals, typically in the 10-50 ppm range for saturated alkanes, are highly sensitive to the local stereochemical environment. oregonstate.edu By comparing the number of observed signals with the number expected for different possible symmetries, many potential isomeric structures could be ruled out.

A comprehensive analysis would require the creation of data tables listing the specific chemical shifts and coupling constants for each identified isomer, but this data is not publicly available.

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)

Given the complexity and signal overlap in 1D NMR spectra of a C18H30 molecule, two-dimensional (2D) NMR techniques would be indispensable.

2D-NMR: Experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity through the carbon skeleton. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of both ¹H and ¹³C spectra. HMBC (Heteronuclear Multiple Bond Correlation) experiments would show longer-range correlations between protons and carbons (2-3 bonds away), providing critical information for piecing together the fused ring system and confirming isomeric structures. mdpi.commdpi.com

Solid-State NMR: For isomers that are crystalline solids, solid-state NMR (SSNMR) could provide information on the molecular conformation and packing within the crystal lattice. researchgate.net Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material. researchgate.net

Stopped-Flow NMR for Kinetic Studies of Isomerization

If the stereoisomers of octadecahydrochrysene can interconvert under certain conditions (e.g., via acid or base catalysis), stopped-flow NMR could be employed to study the kinetics of this isomerization. This technique allows for the rapid mixing of reactants and subsequent monitoring of the reaction progress in real-time inside the NMR spectrometer. dtic.mil By acquiring spectra at rapid intervals, one could track the disappearance of one isomer and the appearance of another, allowing for the determination of reaction rates and the elucidation of the isomerization mechanism.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comedinst.comnih.gov For a molecule like octadecahydrochrysene, these techniques are primarily used for confirming the absence of unsaturation and for detailed conformational analysis.

Functional Group Verification

The primary use of IR and Raman spectroscopy in this context would be to confirm the complete hydrogenation of the aromatic chrysene (B1668918) precursor.

IR Spectroscopy: The IR spectrum of octadecahydrochrysene would be characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1450 cm⁻¹. umn.edu The complete disappearance of aromatic C-H stretching bands (above 3000 cm⁻¹) and C=C stretching bands (around 1500-1600 cm⁻¹) that are characteristic of the chrysene starting material would confirm the full saturation of the molecule. chemicalbook.com

Raman Spectroscopy: Similarly, Raman spectroscopy would show strong C-H and C-C stretching and bending modes characteristic of a saturated hydrocarbon. Raman is often particularly sensitive to the vibrations of the carbon skeleton. americanpharmaceuticalreview.com

Conformational Analysis via Vibrational Signatures

Each stereoisomer of octadecahydrochrysene can exist in several different conformations due to the flexibility of the cyclohexane (B81311) rings (e.g., chair, boat, twist-boat). These different conformers would have unique vibrational spectra.

The "fingerprint" region of the IR and Raman spectra (below 1500 cm⁻¹) is particularly sensitive to subtle changes in molecular geometry. americanpharmaceuticalreview.com By comparing the experimental spectra with spectra predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for different low-energy conformers, it would be possible to identify the predominant conformation of each isomer in the solid state or in solution. mdpi.comrsc.orgmdpi.com Differences in the number, position, and intensity of peaks in this region can be correlated with specific conformational features of the fused ring system. americanpharmaceuticalreview.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural information of compounds. When coupled with a separation technique like gas chromatography, it becomes an indispensable tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds within intricate matrices such as crude oil and environmental samples. spectroinlets.comthermofisher.com In the context of octadecahydrochrysene, a saturated hydrocarbon, GC-MS plays a pivotal role in its detection and identification.

The process begins with the gas chromatograph separating the components of a mixture based on their volatility and interaction with the stationary phase of the column. spectroinlets.comthermofisher.com As the separated compounds, including octadecahydrochrysene, elute from the GC column, they enter the mass spectrometer. There, they are ionized, most commonly by electron ionization (EI), which involves bombarding the molecules with a high-energy electron beam. spectroinlets.com This process not only creates a molecular ion (M⁺) but also induces fragmentation, generating a unique pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries for identification.

For saturated hydrocarbons like octadecahydrochrysene, GC-MS analysis is often performed on the saturated hydrocarbon fraction isolated from a larger sample, such as crude oil, through preliminary separation techniques like column chromatography. arid.mygsm.org.my This pre-fractionation step simplifies the mixture, allowing for better resolution and identification of individual components. The resulting total ion chromatogram (TIC) from the GC-MS analysis displays peaks corresponding to the different compounds in the mixture, and the mass spectrum of each peak provides the necessary data for identification. nist.gov

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers even greater resolving power for extremely complex samples like petroleum. jeolusa.com However, traditional electron ionization can sometimes lead to extensive fragmentation, making it difficult to identify the molecular ion of some hydrocarbons. jeolusa.com

Table 1: GC-MS in the Analysis of Complex Hydrocarbon Mixtures

| Analytical Step | Description | Relevance to Octadecahydrochrysene |

| Sample Preparation | Isolation of the saturated hydrocarbon fraction from complex mixtures like crude oil. arid.mygsm.org.my | Concentrates octadecahydrochrysene and removes interfering compounds. |

| Gas Chromatography | Separation of volatile and semi-volatile compounds based on boiling point and polarity. spectroinlets.comthermofisher.com | Separates octadecahydrochrysene from other hydrocarbons in the mixture. |

| Ionization (Electron Ionization) | Molecules are bombarded with electrons, forming a molecular ion and characteristic fragment ions. spectroinlets.com | Provides a unique mass spectral fingerprint for octadecahydrochrysene. |

| Mass Analysis | Ions are separated based on their mass-to-charge ratio (m/z). spectroinlets.com | Determines the molecular weight and the masses of the fragments of octadecahydrochrysene. |

| Detection & Identification | A mass spectrum is generated and compared to spectral libraries for compound identification. nist.gov | Enables the confirmation of the presence of octadecahydrochrysene in the sample. |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, allowing for the determination of the elemental composition of a molecule. alevelchemistry.co.ukmeasurlabs.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com

For octadecahydrochrysene (C₁₈H₃₀), the theoretical exact mass can be calculated with high precision. HRMS instruments, such as Fourier transform ion cyclotron resonance mass spectrometers (FT-ICR MS) and Orbitraps, can measure the mass-to-charge ratio of an ion with sufficient accuracy to confirm this elemental formula. uni-rostock.de This is particularly useful in complex mixtures where multiple compounds may have similar retention times in chromatography and identical nominal masses.

While standard electron ionization in GC-MS can cause significant fragmentation, softer ionization techniques are often preferred in HRMS to keep the molecular ion intact. jeolusa.com Techniques like field ionization (FI), field desorption (FD), and atmospheric pressure chemical ionization (APCI) can generate molecular ions with minimal fragmentation, which is ideal for accurate mass determination. jeolusa.commdpi.com The ability to obtain the exact mass provides a high degree of confidence in the identification of octadecahydrochrysene, even in the absence of a reference standard in some cases. youtube.com

Table 2: High-Resolution Mass Spectrometry for Octadecahydrochrysene

| Parameter | Description | Significance for Octadecahydrochrysene |

| Molecular Formula | C₁₈H₃₀ | Defines the elemental composition. |

| Nominal Mass | 246 amu | Integer mass, insufficient for unambiguous identification. |

| Exact Mass | 246.23475 (Calculated) | Precise mass used for confirmation by HRMS. bioanalysis-zone.com |

| Instrumentation | FT-ICR MS, Orbitrap | Capable of the high resolution and mass accuracy required. uni-rostock.de |

| Ionization Techniques | FI, FD, APCI | "Soft" ionization methods that preserve the molecular ion. jeolusa.commdpi.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that allows for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. springernature.comnih.gov The determination of the absolute configuration is essential for chiral molecules, as enantiomers can have different biological activities. libretexts.org

For a chiral molecule like a specific stereoisomer of octadecahydrochrysene to be analyzed by X-ray crystallography, it must first be obtained in a pure, crystalline form. The technique involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced. This pattern is then used to calculate the electron density distribution within the crystal, revealing the precise arrangement of atoms.

The determination of the absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). nih.govresearchgate.net When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the determination of the absolute structure of the molecule. ox.ac.uk For organic compounds containing only light atoms like carbon and hydrogen, the anomalous scattering effect is weak, making the determination of the absolute configuration more challenging, but still possible with high-quality data. researchgate.net

Chiral Separation Techniques

The resolution of enantiomers, a process of separating a racemic mixture into its individual stereoisomers, is crucial in many scientific fields. libretexts.orgwikipedia.org For a molecule with multiple chiral centers like octadecahydrochrysene, a variety of stereoisomers can exist. Chiral separation techniques are employed to isolate and purify these individual isomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analytical and preparative separation of enantiomers. csfarmacie.czamericanpharmaceuticalreview.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic compound, leading to different retention times and, thus, their separation. csfarmacie.cz

The principle behind chiral recognition by a CSP is the formation of transient diastereomeric complexes between the chiral stationary phase and the individual enantiomers. csfarmacie.cz These interactions can involve hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. sigmaaldrich.com A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatized cellulose (B213188) and amylose) being among the most versatile and widely used. orochem.com

The development of a successful chiral HPLC method for octadecahydrochrysene would involve screening different CSPs and mobile phase compositions to achieve optimal resolution between the stereoisomers. mst.edu The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water), can significantly influence the separation. orochem.com

Preparative-Scale Chiral Isolation (e.g., Simulated Moving Bed Chromatography)

For the isolation of larger quantities of pure enantiomers, preparative-scale chiral chromatography is employed. nih.govchiraltech.com While batch preparative HPLC is a common approach, Simulated Moving Bed (SMB) chromatography offers a more efficient and continuous process for binary separations. targetanalysis.gr

SMB chromatography is a continuous chromatographic process that simulates the counter-current movement of a solid adsorbent and a liquid mobile phase. targetanalysis.gr This is achieved by using a series of columns and periodically switching the inlet and outlet ports. The process is particularly well-suited for the separation of binary mixtures, such as a pair of enantiomers. researchgate.net

The key advantages of SMB over traditional batch preparative chromatography include higher productivity, reduced solvent consumption, and higher product purity. targetanalysis.gr The application of SMB to the chiral separation of octadecahydrochrysene would first require the development of a suitable analytical chiral HPLC method. The parameters from the analytical method would then be used to design and optimize the SMB process for large-scale isolation of the desired stereoisomers. sigmaaldrich.com

Research Applications and Broader Contexts

Materials Science Applications

Information regarding the specific application of octadecahydrochrysene in materials science is not available in the provided search results. Consequently, the following subsections cannot be addressed.

Catalysis Research

The study of octadecahydrochrysene and its formation is pivotal in catalysis research, particularly in the context of hydroprocessing heavy petroleum fractions and coal tar, which are rich in polycyclic aromatic hydrocarbons (PAHs).

The primary catalytic transformation involving octadecahydrochrysene is its synthesis from chrysene (B1668918) via hydrogenation. This process is a key area of investigation aimed at upgrading heavy hydrocarbon feedstocks and detoxifying carcinogenic PAHs. Research has shown that PAHs can be completely hydrogenated to their corresponding saturated polycyclic hydrocarbons. researchgate.net

For instance, studies have detailed the catalytic hydrogenation of chrysene, along with other PAHs like phenanthrene (B1679779) and pyrene, using a presulfided CoMo/Al₂O₃ catalyst. osti.gov These reactions are typically carried out in batch autoclaves under significant hydrogen pressure (e.g., 68.1 atm) and high temperatures (e.g., 350°C). osti.gov The goal of this transformation is complete saturation, converting the aromatic rings into aliphatic structures, thereby forming octadecahydrochrysene. researchgate.net The process is crucial as saturated hydrocarbons are often more desirable for fuel applications.

The table below summarizes typical conditions for the hydrogenation of PAHs, including the parent compound of octadecahydrochrysene.

| PAH Feedstock | Catalyst | Temperature | Hydrogen Pressure | Key Product |

|---|---|---|---|---|

| Chrysene | CoMo/Al₂O₃ (presulfided) | 350°C | 68.1 atm | Octadecahydrochrysene |

| Phenanthrene | Ni-Mo/HY catalyst | 420°C | 4.0 MPa (initial) | Perhydrophenanthrene |

| Naphthalene (B1677914) | Precious Metals (e.g., Pt, Pd) | Varies | Varies | Decahydronaphthalene (Decalin) |

While octadecahydrochrysene itself is typically the final product, its precursor, chrysene, and similar PAHs like phenanthrene, serve as critical model compounds for catalyst development. osti.govmdpi.com Scientists use these compounds to study the efficiency, selectivity, and kinetics of new catalysts designed for hydrotreating and hydrocracking processes. osti.govmdpi.com The complete conversion of chrysene to octadecahydrochrysene is a benchmark for a catalyst's hydrogenation capability.

The kinetics of these transformations are studied in detail to understand the reaction pathways and to develop catalysts that can operate under milder conditions or with higher resistance to poisoning from sulfur and other contaminants found in heavy oil fractions. osti.govmdpi.com For example, quantitative network analysis of chrysene hydrogenation has been used to estimate numerous kinetic parameters, providing deep insight into the reaction network. osti.gov Studies on compounds like phenanthrene, which is structurally related to chrysene, explore different reaction pathways and the formation of various hydrogenated intermediates before reaching the fully saturated state. mdpi.commdpi.com This fundamental research is essential for designing more effective industrial catalysts. mdpi.com

Fundamental Studies in Chemical Engineering and Process Design

The production of octadecahydrochrysene from chrysene serves as a model reaction for fundamental studies in chemical engineering, particularly in reactor design and process optimization for hydrogenation reactions. The conversion of PAHs is a strongly exothermic process where higher hydrogen pressure and lower temperatures favor the complete saturation of the aromatic rings. mdpi.com

Designing reactors for such processes involves several key considerations to ensure safety and efficiency:

Mixing and Mass Transfer : Effective mixing of the hydrocarbon feedstock, gaseous hydrogen, and solid catalyst is crucial. Pilot hydrogenation plants often employ designs like loop reactors with eductor nozzles, which use a high-velocity stream of the liquid feed to draw in and disperse hydrogen gas, creating excellent mass transfer without mechanical agitators. soci.org

Heat Management : Due to the exothermic nature of hydrogenation, efficient heat removal is necessary to control the reaction temperature and prevent undesirable side reactions. Reactor designs incorporate external heating/cooling jackets to manage the thermal load. soci.org

Catalyst Handling : The reactors must accommodate the catalyst, often in a packed bed or as a slurry. Internals like catalyst support grids and outlet collectors are designed to ensure even flow distribution and prevent catalyst carryover. slideshare.net

Safety : Given the use of highly flammable hydrogen gas at high pressures and temperatures, safety is paramount. Process designs include features like high-pressure relief valves, high-temperature shutdowns, and adherence to stringent safety codes for all electrical components. soci.orgyoutube.com

Kinetic models derived from studies on PAH hydrogenation are essential for the design and scaling of industrial reactors, allowing engineers to predict conversion rates and optimize operating conditions for temperature, pressure, and flow rates. osti.govnsf.gov

Inclusion in Thermodynamic Models for Process Simulation

Thermodynamic property models are foundational to the accuracy of chemical process simulations, which are essential for designing, optimizing, and operating chemical plants. youtube.com These models utilize equations of state or activity coefficient models to predict the physical and chemical properties of substances and their mixtures under various temperatures and pressures. youtube.com For complex hydrocarbon mixtures, such as those found in crude oil refining, the accuracy of the simulation is highly dependent on the property methods chosen. youtube.comnih.gov

While specific thermodynamic data for Chrysene, octadecahydro- is not extensively detailed in publicly available literature, compounds of its class—multi-ring naphthenes (cycloalkanes)—are critical components in refining processes. Their properties influence phase equilibria, heat capacity, and transport properties. Process simulation software like Aspen Plus includes property methods designed to handle such complex hydrocarbon systems, allowing engineers to model processes like crude distillation. youtube.comnih.gov The accurate representation of tetracyclic naphthenes is crucial for predicting the behavior of heavy gas oil and lubricant base stocks.

Application in Blending Studies for Fuels and Lubricants

The performance characteristics of fuels and lubricants are determined by the chemical composition of their base stocks and additives. Blending studies are conducted to formulate products that meet specific performance targets for properties like octane (B31449) number, cetane number, viscosity, and lubricity.

Chrysene, octadecahydro-, as a high-density tetracyclic alkane, represents a class of compounds known as naphthenes, which are important constituents of conventional and synthetic fuels. While specific blending studies featuring pure octadecahydrochrysene are not prominent, research into synthetic paraffinic kerosene (B1165875) for use in compression ignition engines highlights the importance of its chemical class. peeref.com Such fuels, rich in paraffinic and naphthenic hydrocarbons, often exhibit poor lubricity. Studies have shown that blending with small amounts of biodiesel (e.g., 2% by volume) can significantly improve the lubricity of these fuels, meeting regulatory standards. peeref.com Furthermore, research into novel bio-blendstocks for gasoline aims to identify compounds that can improve engine performance. energy.gov The inclusion of complex cyclic alkanes in fuel blends can influence properties such as energy density and combustion characteristics.

Environmental Research Methodologies (Focus on Detection and Fate)